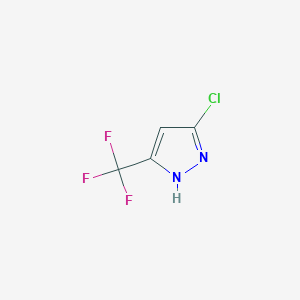

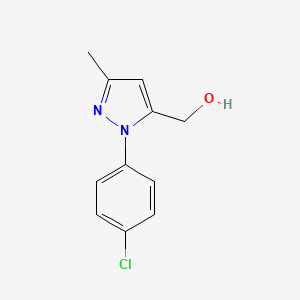

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

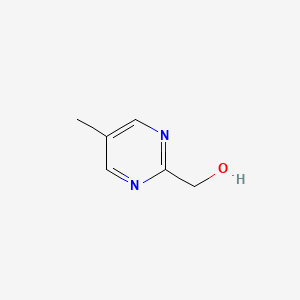

The synthesis of similar compounds has been reported in the literature. For instance, a compound derived from the condensation reaction of 5-bromonicotinic acid hydrazide with 4-chlorobenzaldehyde in a methanol solution was synthesized . Another study reported the synthesis of a compound through a common intermediate prepared from (4-chlorophenyl)(phenyl)-methanone in three steps .Wissenschaftliche Forschungsanwendungen

Pyrazole Derivatives: Synthesis and Applications

Pyrazoles, including compounds like (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, are an important class of heterocyclic compounds with a wide range of applications. They are recognized for their physical and chemical properties, playing significant roles in various fields. A review highlighted the synthesis of pyrazole derivatives under specific conditions, showcasing their potential in agrochemical and pharmaceutical activities. These derivatives exhibit properties such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities, indicating their broad utility in scientific research (Sheetal et al., 2018).

Chlorophenols: Environmental Impact and Management

Chlorophenols (CP), including compounds related to 4-chlorophenyl, were once widely used chemicals and intermediates. They have been identified as major precursors of dioxins in chemical and thermal processes, such as Municipal Solid Waste Incineration (MSWI). Studies have focused on their environmental impact, presence, and the correlation between CP concentrations and other potential precursors. The review proposes a unified pathway for CP formation and its implications in environmental management (Peng et al., 2016).

Methanol and Methanol-Derived Compounds: Applications and Properties

Methanol and its derivatives play a crucial role in various industrial processes and products. The research explores different aspects, such as the tolerable concentration of methanol in alcoholic drinks, indicating its relevance in public health (Paine & Dayan, 2001). Furthermore, studies on methanol synthesis, including liquid-phase synthesis, demonstrate its importance as a basic chemical and potential future uses, such as in fuel applications (Cybulski, 1994).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is structurally similar to Pyraclostrobin , a fungicide that belongs to the strobilurin group . Pyraclostrobin primarily targets the fungal pathogens Botrytis cinerea and Alternaria alternata . These pathogens play a significant role in causing plant diseases .

Mode of Action

Pyraclostrobin, and by extension, (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, acts as a quinone outside inhibitor (QoI) . It inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain .

Biochemical Pathways

The inhibition of mitochondrial respiration disrupts important cellular biochemical processes, leading to the cessation of fungal growth . This disruption affects the energy production of the fungal cells, thereby inhibiting their growth and proliferation .

Pharmacokinetics

Pyraclostrobin, a structurally similar compound, has a solubility in water of 19 ± 017 mg/l at 20°C in deionised water at pH 58 . This suggests that the compound may have similar solubility and could potentially be absorbed and distributed in a similar manner.

Result of Action

The primary result of the action of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is the inhibition of fungal growth. By disrupting the energy production within the fungal cells, the compound prevents the proliferation of the fungi, thereby controlling the spread of the fungal disease .

Action Environment

The action, efficacy, and stability of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability . Additionally, temperature can also influence the compound’s stability and efficacy .

Eigenschaften

IUPAC Name |

[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-8-6-11(7-15)14(13-8)10-4-2-9(12)3-5-10/h2-6,15H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHKKYHXEKCCHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CO)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628560 |

Source

|

| Record name | [1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169547-90-4 |

Source

|

| Record name | [1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.